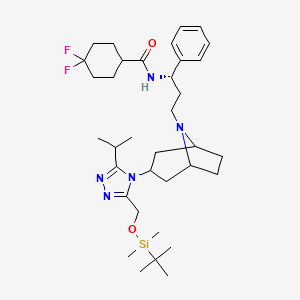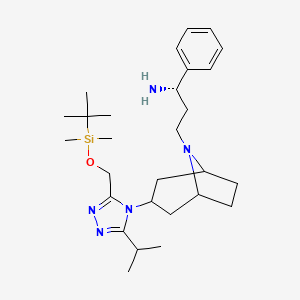
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of geranylgeranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes and terpenoids. This compound is crucial in various biological processes, including protein prenylation, which is essential for the proper functioning of several intracellular proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the condensation of isopentenyl pyrophosphate and farnesyl pyrophosphate. The reaction typically requires the presence of specific enzymes such as geranylgeranyl pyrophosphate synthase . The final product is obtained by reacting the intermediate with deuterated ammonium hydroxide to form the triammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, facilitating the efficient synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, which can have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex terpenoids and other natural products.
Biology: The compound is essential for studying protein prenylation and its role in cellular processes.
Medicine: Research on this compound has implications for developing treatments for diseases related to protein prenylation, such as cancer and cardiovascular diseases.
Mecanismo De Acción
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, a post-translational modification that attaches geranylgeranyl groups to specific proteins. This modification is crucial for the proper localization and function of these proteins within the cell. The compound targets small GTPases, which are involved in various signaling pathways, including those regulating cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Farnesyl Pyrophosphate: Another key intermediate in the biosynthesis of terpenoids, involved in protein prenylation.
Geranyl Pyrophosphate: A precursor in the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate.
Isopentenyl Pyrophosphate: A building block for the synthesis of various isoprenoids.
Uniqueness
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of metabolic pathways and the mechanisms of action of prenylated proteins .
Propiedades
Número CAS |
1287302-11-7 |
|---|---|
Fórmula molecular |
C20H36O7P2 |
Peso molecular |
453.467 |
Nombre IUPAC |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
Clave InChI |
OINNEUNVOZHBOX-PGRKICQXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Sinónimos |
Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt; Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


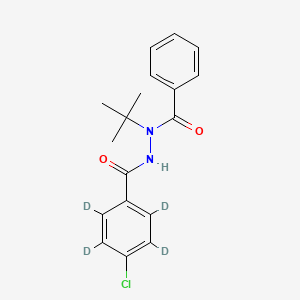
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
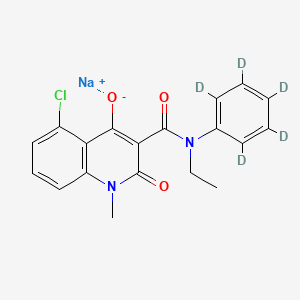
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)
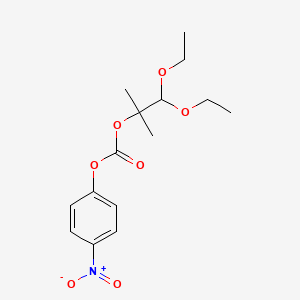
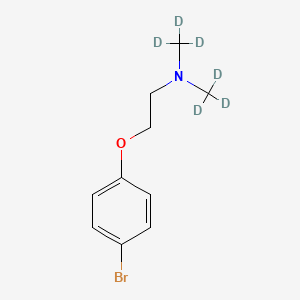
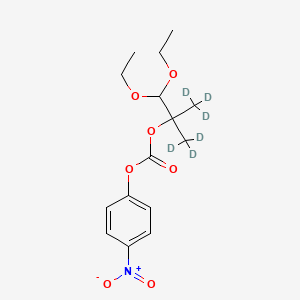
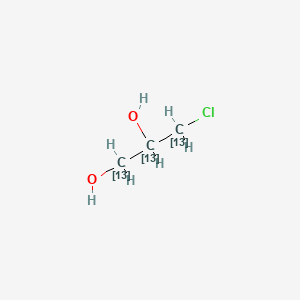
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
